[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-carbamoyl-6-hydroxyoxan-2-yl]methyl acetate
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Overview
Description
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-carbamoyl-6-hydroxyoxan-2-yl]methyl acetate is a complex organic compound with significant potential in various scientific fields. Its structure includes multiple acetoxy groups and a carbamoyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-carbamoyl-6-hydroxyoxan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using similar reagents but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-carbamoyl-6-hydroxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups .
Scientific Research Applications
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-carbamoyl-6-hydroxyoxan-2-yl]methyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-carbamoyl-6-hydroxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The acetoxy groups facilitate binding to enzymes and receptors, modulating their activity. The carbamoyl group may participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate: Similar structure but with a phenoxy group instead of a carbamoyl group.
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl acetate: Lacks the acetoxy groups, leading to different reactivity and applications.
Uniqueness
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-carbamoyl-6-hydroxyoxan-2-yl]methyl acetate is unique due to its combination of acetoxy and carbamoyl groups, providing a versatile platform for chemical modifications and interactions .
Properties
Molecular Formula |
C15H21NO11 |
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Molecular Weight |
391.33 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-carbamoyl-6-hydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H21NO11/c1-6(17)23-5-10-11(24-7(2)18)12(25-8(3)19)13(26-9(4)20)15(22,27-10)14(16)21/h10-13,22H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,15+/m1/s1 |
InChI Key |
UQCDSFPUJABSNF-KDBYPZKRSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@](O1)(C(=O)N)O)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)(C(=O)N)O)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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